Phenol, 2-(2-bromoethoxy)-

Overview

Description

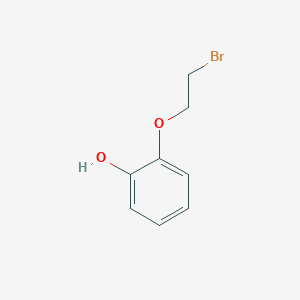

Phenol, 2-(2-bromoethoxy)- is an organic compound with the molecular formula C8H9BrO2. It is a derivative of phenol where a bromoethoxy group is attached to the phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenol, 2-(2-bromoethoxy)- can be synthesized through the Williamson ether synthesis. This involves the reaction of phenol with 2-bromoethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of Phenol, 2-(2-bromoethoxy)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Phenol, 2-(2-bromoethoxy)- undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromo group can be substituted by other nucleophiles, leading to the formation of different ethers.

Oxidation: The phenol ring can be oxidized to form quinones.

Reduction: The bromo group can be reduced to form the corresponding ethoxy derivative

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions

Major Products Formed:

Nucleophilic Substitution: Various ethers depending on the nucleophile used.

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Ethoxy derivatives

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

Phenol, 2-(2-bromoethoxy)- serves as a valuable intermediate in the synthesis of various organic compounds. Its bromoethoxy group is particularly reactive, facilitating multiple chemical reactions including nucleophilic substitutions. This property allows it to be utilized in the preparation of more complex molecules, such as pharmaceuticals and agrochemicals .

Synthesis of Derivatives:

Research has demonstrated efficient methods for synthesizing derivatives of this compound. For instance, a study highlighted the etherification of phenols using 1,2-dibromoethane in the presence of potassium carbonate, yielding high product purity and efficiency (71%-94%) while minimizing secondary products . Such methodologies are crucial for developing new chemical entities with specific biological activities.

Biological Applications

Antifungal Activity:

Recent studies have shown that compounds derived from phenol, 2-(2-bromoethoxy)- exhibit significant antifungal properties. For example, methyl 4-(2-bromoethoxy)benzoate demonstrated an impressive inhibitory effect against plant pathogens like Rhizoctonia solani, achieving an inhibition rate of 88.6% at a concentration of 200 μg/mL . This suggests potential applications in agricultural fungicides.

Larvicidal Properties:

The compound has also been evaluated for its larvicidal activity against mosquito larvae, specifically Aedes aegypti. A study reported a 100% mortality rate among larvae exposed to certain derivatives of phenol, 2-(2-bromoethoxy)- after just 24 hours . This highlights its potential role in vector control strategies for diseases such as dengue and Zika virus.

Industrial Applications

Agrochemicals:

Due to its phenolic structure, phenol, 2-(2-bromoethoxy)- can be utilized in the formulation of herbicides and insecticides. Its ability to modify biological activity through chemical reactions makes it a candidate for developing more effective agrochemical products .

Pharmaceuticals:

The compound is also relevant in pharmaceutical chemistry. It can serve as an intermediate in the synthesis of drugs such as Metoprolol, a beta-adrenergic blocker used for treating hypertension and other cardiovascular conditions . The production route involves bromination and subsequent reactions that transform it into pharmacologically active compounds.

Summary of Research Findings

Mechanism of Action

The mechanism of action of Phenol, 2-(2-bromoethoxy)- involves its interaction with various molecular targets. The bromoethoxy group can undergo nucleophilic substitution, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The phenol ring can also participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Phenol, 2-(2-bromoethoxy)- can be compared with other similar compounds such as:

- Phenol, 2-(2-chloroethoxy)-

- Phenol, 2-(2-iodoethoxy)-

- Phenol, 2-(2-fluoroethoxy)-

Uniqueness:

- Reactivity: The bromo group in Phenol, 2-(2-bromoethoxy)- is more reactive compared to chloro and fluoro groups, making it more suitable for certain chemical reactions.

- Applications: Its unique reactivity profile makes it a valuable intermediate in organic synthesis and industrial applications .

Biological Activity

Phenol, 2-(2-bromoethoxy)-, a bromophenol derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, focusing on its antioxidant, anticancer, and antifungal activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom and an ethoxy group attached to the phenolic ring. Its molecular structure can be represented as follows:

This structure is crucial as it influences the compound's interaction with biological systems.

Antioxidant Activity

Research indicates that bromophenol derivatives exhibit significant antioxidant properties. The antioxidant mechanism primarily involves the scavenging of reactive oxygen species (ROS), which are implicated in various diseases, including cancer.

- Mechanism of Action : Bromophenols can activate the Nrf2 signaling pathway, which enhances the expression of antioxidant genes. This activation helps mitigate oxidative stress by promoting cellular defense mechanisms against ROS-induced damage .

- Case Study : A study synthesized several bromophenol derivatives, including 2-(2-bromoethoxy)-phenol, and evaluated their cytoprotective effects against hydrogen peroxide-induced damage in keratinocyte cells. The results demonstrated a marked increase in cell viability and a reduction in oxidative stress markers .

Anticancer Activity

The anticancer potential of phenolic compounds is well-documented, with several studies highlighting their efficacy against various cancer cell lines.

- In Vitro Studies : Phenol derivatives have shown promise in inhibiting the proliferation of cancer cells. For instance, the synthesized compound exhibited cytotoxic effects on leukemia K562 cells, inducing apoptosis without significantly affecting normal cell lines .

- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis through ROS generation and modulation of cell cycle progression. Specifically, bromophenols can disrupt mitochondrial function in cancer cells, leading to cell death .

Antifungal Activity

Phenol, 2-(2-bromoethoxy)- also demonstrates antifungal properties, making it a candidate for agricultural applications.

- Efficacy Against Fungi : In a recent study, this compound was tested against various plant pathogenic fungi. At concentrations of 100 μg/mL and 200 μg/mL, it exhibited significant inhibitory effects on fungi such as Rhizoctonia solani, with an inhibition rate reaching 88.6% at the higher concentration .

Summary of Biological Activities

Properties

IUPAC Name |

2-(2-bromoethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,10H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMISSWKAYOFVCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451741 | |

| Record name | Phenol, 2-(2-bromoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51974-48-2 | |

| Record name | Phenol, 2-(2-bromoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.